molecular formula C8H16ClNOS B2642985 2-(4,5-Dimethyl-3-thienyl)ethanamine CAS No. 933852-41-6

2-(4,5-Dimethyl-3-thienyl)ethanamine

Cat. No.: B2642985
CAS No.: 933852-41-6
M. Wt: 209.73
InChI Key: YUPKRLJNPRRWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5-Dimethyl-3-thienyl)ethanamine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is substituted with two methyl groups at positions 4 and 5, and an ethanamine group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for 2-(4,5-Dimethyl-3-thienyl)ethanamine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethyl-3-thienyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other electrophiles onto the thiophene ring.

Scientific Research Applications

2-(4,5-Dimethyl-3-thienyl)ethanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethyl-3-thienyl)ethanamine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Thienylethanamine: Similar structure but lacks the methyl groups at positions 4 and 5.

    2-(3-Thienyl)ethanamine: Similar structure but with different substitution pattern on the thiophene ring.

Uniqueness

2-(4,5-Dimethyl-3-thienyl)ethanamine is unique due to the presence of the two methyl groups at positions 4 and 5, which can influence its chemical reactivity and biological activity. These substitutions can affect the compound’s electronic properties and its interactions with other molecules, making it distinct from other thiophene derivatives.

Properties

IUPAC Name

2-(4,5-dimethylthiophen-3-yl)ethanamine;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS.ClH.H2O/c1-6-7(2)10-5-8(6)3-4-9;;/h5H,3-4,9H2,1-2H3;1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPKRLJNPRRWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1CCN)C.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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